2-Bromo-5-(3-chloro-2-methylpropyl)thiophene
Description
Properties
Molecular Formula |
C8H10BrClS |
|---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
2-bromo-5-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZJQVNARSEWCHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene
The initial step often involves the regioselective bromination of thiophene to afford 2-bromothiophene, a key intermediate.
A patented method (CN102363614B) describes a green and efficient bromination process using bromine-containing waste water (rich in magnesium bromide) as the brominating agent. Thiophene is reacted with this waste water and concentrated sulfuric acid at 4–6 °C, with slow addition of hydrogen peroxide as an oxidant. After reaction and phase separation, 2-bromothiophene is isolated by reduced pressure distillation.
The mass ratios and conditions are optimized for high yield and selectivity:
Reagent Mass Ratio (relative to brominated waste water) Thiophene 35–45 Concentrated sulfuric acid 55–70 Hydrogen peroxide (50%) 120–150 This method offers advantages such as low toxicity, high selectivity, recyclable brominating agent, and good product quality.
Alternative Bromination Approaches
- Bromination with elemental bromine in chloroform under controlled temperature (0 °C to room temperature) is a classical approach to produce polybrominated thiophenes like 2,3,5-tribromothiophene, which can be further selectively debrominated or functionalized.
Introduction of the 3-Chloro-2-methylpropyl Side Chain at the 5-Position
Alkylation Strategy
The 5-position alkylation of 2-bromothiophene with a 3-chloro-2-methylpropyl moiety is typically achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
A common approach is to prepare a suitable organometallic intermediate (e.g., 2-bromo-5-lithiothiophene) by lithium-halogen exchange using n-butyllithium at low temperature, followed by reaction with an electrophilic alkyl halide such as 3-chloro-2-methylpropyl chloride.
This regioselective lithiation and alkylation sequence is supported by literature where chemo- and regioselective lithium/bromine exchange on polybrominated thiophenes enables selective functionalization.
Reaction Conditions and Purification
The lithiation step is carried out at −78 °C in tetrahydrofuran (THF) to prevent side reactions.
The alkylation is performed by adding the alkyl chloride electrophile slowly to the lithiated intermediate under inert atmosphere.
After completion, the reaction mixture is quenched, and the product is purified by column chromatography or distillation.
Alternative Synthetic Routes and Related Compounds
Chloromethylation of Thiophene Derivatives
Chloromethylation of thiophene rings using formaldehyde and hydrochloric acid is a known method to introduce chloromethyl groups at the 2-position, which can be further transformed into other functional groups.
However, this method suffers from low yield and formation of multiple side products such as 2,5-dichloromethylthiophene and polymeric impurities, complicating purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or Grignard reagents in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or vinyl-thiophene derivatives.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the study of thiophene-based enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or conjugate formed.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-bromo-5-(3-chloro-2-methylpropyl)thiophene and selected analogs:
*Estimated based on substituent addition to 2-bromo-5-substituted thiophene framework.
Electronic and Steric Effects
- Alkyl vs. Bulky Substituents: The propyl group in 2-bromo-5-propylthiophene offers minimal steric hindrance, favoring reactions like electrophilic substitution. In contrast, the triisopropylsilyl group in the thieno[3,2-b]thiophene derivative introduces significant bulk, which may hinder reactivity but stabilize intermediates in macromolecular synthesis .
- Halogenated Substituents : The 3-chloro-2-methylpropyl group in the target compound combines chloro (electron-withdrawing) and methyl (electron-donating) effects, creating a unique electronic profile that may optimize stability and bioactivity .
Key Research Findings
- Materials Science : Bithiophenes like 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene achieve charge carrier mobilities >10⁻² cm²/V·s in organic field-effect transistors (OFETs), highlighting the importance of alkyl chain length and conjugation .
Biological Activity
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is a brominated thiophene derivative notable for its unique structural features, including a bromine atom at the second position and a 3-chloro-2-methylpropyl group at the fifth position of the thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₈H₁₀BrClS
- Molecular Weight : Approximately 239.62 g/mol
The presence of halogen substituents in this compound enhances its reactivity and interactions with biological targets, which can be crucial for drug development.
Biological Activity Overview
Research indicates that 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene exhibits significant biological activities, particularly:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess efficacy against various pathogens. The halogen atoms are thought to enhance binding affinity to microbial targets, potentially increasing its antimicrobial effectiveness.
- Anticancer Properties : The compound has shown promise in inhibiting certain cancer cell lines. Its structural characteristics may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis.
The biological activity of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is likely mediated through several mechanisms:
- Halogen Bonding : The presence of bromine and chlorine atoms can facilitate halogen bonding interactions with proteins and nucleic acids, enhancing binding specificity and potency.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The following table compares 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene | Structure | Moderate | Significant |
| 2-Chloro-5-methylthiophene | Structure | Low | Moderate |
| 3-Bromo-4-methylthiophene | Structure | Low | Low |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of various thiophene derivatives found that compounds with similar halogenated structures exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of halogen atoms in increasing membrane permeability in bacterial cells.
- Anticancer Research : In vitro studies on cancer cell lines showed that 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The compound's mechanism was linked to the generation of ROS and subsequent activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
